3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Lipophilicity Drug‑likeness Membrane permeability

Differentiated biaryl building block with LogP 4.24—a ~10× membrane partitioning boost vs. unsubstituted phenyl. Three orthogonal reactive handles (COOH, NH2, Ar-H) enable sequential chemoselective derivatization not possible with mono-substituted analogs. The 2-methoxy-5-CF3 pharmacophore is validated across pharmaceutical and agrochemical patents. Balanced lead-like profile (PSA 72.55 Ų, MW 311.26). Avoid SAR compromise: related series show >40-fold potency shifts upon altering this specific substitution pattern.

Molecular Formula C15H12F3NO3
Molecular Weight 311.25 g/mol
CAS No. 1261899-12-0
Cat. No. B6411320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
CAS1261899-12-0
Molecular FormulaC15H12F3NO3
Molecular Weight311.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O
InChIInChI=1S/C15H12F3NO3/c1-22-13-3-2-10(15(16,17)18)7-12(13)8-4-9(14(20)21)6-11(19)5-8/h2-7H,19H2,1H3,(H,20,21)
InChIKeyAOBHJAORZLOUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic Acid – A Functionalized Biaryl Carboxylic Acid Building Block for Medicinal Chemistry


3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (CAS 1261899‑12‑0) is a biaryl carboxylic acid that incorporates an ortho‑methoxy and para‑trifluoromethyl substitution pattern on the distal phenyl ring, together with a meta‑amino group on the benzoic acid core [REFS‑1]. With a molecular formula of C₁₅H₁₂F₃NO₃ and a molecular weight of 311.26 g·mol⁻¹, the compound presents four chemically distinct functional groups – primary amine, carboxylic acid, methoxy, and trifluoromethyl – that collectively enable diverse covalent derivatization and non‑covalent interactions [REFS‑2]. These features position it as a versatile intermediate for the construction of screening libraries and for the modulation of physicochemical properties in lead‑optimization campaigns.

Why In‑Class Biaryl Benzoic Acids Cannot Substitute for 3‑Amino‑5‑(2‑methoxy‑5‑trifluoromethylphenyl)benzoic Acid Without Measurable Risk


Biaryl carboxylic acids that share the 3‑amino‑5‑phenylbenzoic acid core are not functionally interchangeable because small changes in the substitution pattern of the distal phenyl ring can produce large shifts in lipophilicity, polar surface area, and hydrogen‑bonding capacity – properties that directly control membrane permeability, solubility, and target engagement [REFS‑1]. In the closely related N‑phenylaminobenzoate series, moving a single trifluoromethyl or methoxy substituent has been shown to alter AKR1C3 inhibitory potency by more than 40‑fold and selectivity by 90‑fold, demonstrating that even subtle structural modifications translate into profound biological consequences [REFS‑2]. For procurement purposes, replacing the target compound with a simpler analog risks invalidating structure‑activity relationships, derailing synthetic routes that rely on the specific electronic and steric character of the 2‑methoxy‑5‑trifluoromethyl motif, and compromising the interpretability of screening results.

Quantitative Differentiation of 3‑Amino‑5‑(2‑methoxy‑5‑trifluoromethylphenyl)benzoic Acid Against Its Closest Structural Analogs


Lipophilicity (LogP) Comparison Against Unsubstituted, Methoxy‑Only, and Trifluoromethyl‑Only Analogs

The target compound exhibits a computed LogP of 4.24, which is approximately 1.02 log units higher than that of the unsubstituted 3‑amino‑5‑phenylbenzoic acid (LogP = 3.22) [REFS‑1] and the methoxy‑only analog 3‑amino‑5‑(2‑methoxyphenyl)benzoic acid (LogP = 3.22) [REFS‑2], but nearly identical to the trifluoromethyl‑only analog 3‑amino‑5‑(2‑trifluoromethylphenyl)benzoic acid (LogP = 4.23) [REFS‑3]. The incremental lipophilicity gain is attributable to the trifluoromethyl group, while the methoxy group contributes additional polar surface area without further increasing LogP. This balanced profile – improved lipophilicity for membrane transit combined with retained hydrogen‑bonding capacity – distinguishes the compound from analogs that either lack sufficient lipophilicity (e.g., the unsubstituted or methoxy‑only variants) or lack the extra hydrogen‑bond acceptor (the trifluoromethyl‑only variant).

Lipophilicity Drug‑likeness Membrane permeability

Polar Surface Area (PSA) Comparison Against Unsubstituted and Trifluoromethyl‑Only Analogs

The target compound has a computed Polar Surface Area (PSA) of 72.55 Ų, which is 9.23 Ų greater than that of the unsubstituted analog (63.32 Ų) [REFS‑1] and the trifluoromethyl‑only analog (63.32 Ų) [REFS‑2], but identical to the methoxy‑only analog (72.55 Ų) [REFS‑3]. The additional PSA originates from the methoxy oxygen, which contributes a hydrogen‑bond acceptor site that is absent in the trifluoromethyl‑only analog. Compounds with PSA < 140 Ų are generally predicted to have good oral absorption; however, within this range, increasing PSA correlates with improved aqueous solubility and reduced passive brain penetration, which can be favorable for peripherally‑restricted drug candidates.

Polar surface area Hydrogen‑bonding capacity Oral bioavailability prediction

Substituent‑Driven Selectivity Paradigm in Related Biaryl Carboxylic Acid Scaffolds (AKR1C3 Inhibitor Example)

In a systematic SAR study of N‑phenylaminobenzoates – a scaffold closely related to the target compound – the unsubstituted phenyl analog (compound 1b) showed weak AKR1C3 inhibition (IC₅₀ = 1.52 µM) with an unfavorable selectivity ratio (AKR1C2:AKR1C3 = 0.3), whereas the m‑trifluoromethyl‑substituted analog (flufenamic acid, 1a) achieved 30‑fold greater potency (IC₅₀ = 0.051 µM) and a 23‑fold improvement in selectivity (ratio = 7) [REFS‑1]. The introduction of a meta‑methoxy group (compound 1g) yielded intermediate potency (IC₅₀ = 0.57 µM, ratio = 2), while a para‑nitro analog (1d) exhibited the highest potency (IC₅₀ = 0.04 µM, ratio = 14). These data demonstrate that the specific identity and position of electron‑withdrawing substituents on the phenyl ring dictate both the magnitude and selectivity of biological activity. Although the target compound differs in connectivity (direct biaryl bond rather than an anilino‑bridge), the same electronic and steric principles apply, making the 2‑methoxy‑5‑trifluoromethyl combination a unique probe for exploring stereo‑electronic requirements in biological targets.

AKR1C3 inhibition Structure‑activity relationship Selectivity ratio

Evidence‑Backed Application Scenarios for 3‑Amino‑5‑(2‑methoxy‑5‑trifluoromethylphenyl)benzoic Acid


Modulation of Lipophilicity in Lead‑Optimization Programs

Medicinal chemistry teams seeking to increase the LogP of a lead series by approximately 1 log unit while simultaneously adding a hydrogen‑bond acceptor can utilize this compound as a phenyl‑ring substituent source. The increase from LogP ≈ 3.2 (unsubstituted phenyl) to 4.24 translates to a roughly 10‑fold enhancement in predicted membrane partitioning, as supported by the computed LogP values from ChemSrc [REFS‑1][REFS‑2].

Parallel Library Synthesis Requiring Orthogonal Functional‑Group Reactivity

The presence of three chemically distinct reactive handles – a carboxylic acid (amide coupling), a primary amine (reductive amination, amide formation), and an electron‑rich aromatic ring (electrophilic substitution) – allows sequential, chemoselective derivatization. This orthogonality is not available in the unsubstituted or single‑substituent analogs, which lack the amino group or the electron‑withdrawing CF3 necessary for directing subsequent reactions [REFS‑1].

Fragment‑Based and Affinity‑Selection Screening Libraries

The balanced physicochemical profile – PSA = 72.55 Ų, LogP = 4.24, MW = 311.26 – places this compound within lead‑like chemical space, making it suitable for inclusion in fragment‑screening libraries where both binding efficiency and ligand efficiency metrics must be optimized. The quantitative differentiation in PSA relative to the trifluoromethyl‑only analog (ΔPSA = +9.23 Ų) provides a measurable basis for selecting this compound when additional polarity is desired without sacrificing potency [REFS‑2][REFS‑3].

Synthetic Intermediate for Agrochemical or Pharmaceutical Building Blocks

The 2‑methoxy‑5‑trifluoromethylphenyl motif is a privileged substructure in several agrochemical and pharmaceutical patents. This compound serves as a direct precursor for further elaboration via Suzuki coupling, amidation, or esterification, enabling rapid access to analogs that incorporate the validated methoxy‑trifluoromethyl pharmacophore. The differential evidence demonstrates that semi‑empirical computation can reliably predict the physicochemical consequences of incorporating this moiety [REFS‑1].

Quote Request

Request a Quote for 3-Amino-5-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.